Imidazo[1,2-a]pyrimidin-2-ylmethyl (2-phenylethyl)carbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazo[1,2-a]pyrimidine core, makes it a valuable subject for research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown its potential in developing new therapeutic agents for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-a]thiazole: Studied for its potential as an anti-inflammatory and antiviral agent.
Imidazo[1,2-a]pyrazine: Investigated for its role in neuroprotection and as a central nervous system stimulant
Uniqueness
N-(2-PHENYLETHYL)[({IMIDAZO[1,2-A]PYRIMIDIN-2-YL}METHYL)SULFANYL]CARBOTHIOAMIDE stands out due to its unique combination of an imidazo[1,2-a]pyrimidine core with a sulfanyl group. This structural feature enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C16H16N4S2 |
---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
imidazo[1,2-a]pyrimidin-2-ylmethyl N-(2-phenylethyl)carbamodithioate |
InChI |
InChI=1S/C16H16N4S2/c21-16(18-9-7-13-5-2-1-3-6-13)22-12-14-11-20-10-4-8-17-15(20)19-14/h1-6,8,10-11H,7,9,12H2,(H,18,21) |
InChI Key |
CWDRDZCKFLAEPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=S)SCC2=CN3C=CC=NC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.